Dodecyl isobutyrate

Beschreibung

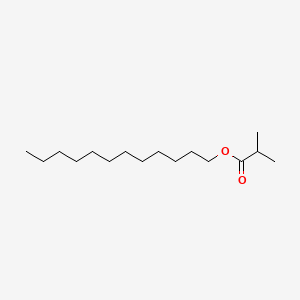

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

dodecyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPLLPONRGVDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064424 | |

| Record name | Lauryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid/slightly fruity or practically odourless | |

| Record name | Dodecyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

299.00 °C. @ 760.00 mm Hg | |

| Record name | Dodecyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents; insoluble inwater | |

| Record name | Dodecyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.854-0.860 (20°/20°) | |

| Record name | Dodecyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6624-71-1 | |

| Record name | Dodecyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyric acid, dodecyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauryl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02470X34WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Contextualization Within Ester Chemistry and Alkyl Ester Research Paradigms

Dodecyl isobutyrate, with the chemical formula C16H32O2, is structurally classified as an ester of a fatty alcohol and a branched-chain carboxylic acid. guidechem.comhmdb.ca Esters are a fundamental class of organic compounds formed from the reaction of an acid and an alcohol, and they are integral to various synthetic and biological processes. ebsco.comsolubilityofthings.com The research paradigm for alkyl esters, such as this compound, is built on their diverse roles as intermediates in synthesis, building blocks for more complex molecules, and their significant presence in nature. wisdomlib.orgnumberanalytics.com

The synthesis of this compound is typically achieved through esterification, a reaction between dodecanol (B89629) and isobutyric acid, often in the presence of an acid catalyst like sulfuric acid. ontosight.ai This process, known as Fischer esterification, is a reversible reaction where the formation of the ester is driven forward by removing the water produced. wikipedia.orgopenstax.org The study of such reactions provides insight into reaction kinetics, catalyst efficiency, and equilibrium principles. wikipedia.orgnii.ac.jp

Within the broader context of alkyl esters, this compound serves as a useful model for investigating the physical and chemical properties of long-chain esters. These properties, including boiling point, solubility, and polarity, are influenced by the length of the alkyl chains and the branching of the carboxylic acid moiety. numberanalytics.com For instance, this compound is a longer-chain analog of other commercially relevant isobutyrate esters and is noted for its use in certain industrial applications. vulcanchem.com The investigation of such esters is crucial for developing products with specific characteristics, such as lubricants and plasticizers. vulcanchem.com

Natural Occurrence and Chemosystematic Significance of Dodecyl Isobutyrate

While often synthesized for industrial use, esters are widespread in nature, contributing to the fragrances and flavors of fruits and flowers. numberanalytics.comopenstax.org While specific data on the widespread natural occurrence of dodecyl isobutyrate is limited, related isobutyrate esters are found in various plants. For example, neryl isobutyrate and 3-methoxycuminyl isobutyrate are major constituents of the essential oil of Pulicaria dysenterica. mdpi.com

The analysis of specific chemical constituents, such as fatty acid esters, within organisms is a cornerstone of chemosystematics—the classification of organisms based on their chemical characteristics. tubitak.gov.tr The presence and relative abundance of specific fatty acids and their ester derivatives can serve as taxonomic markers to differentiate between species and understand their evolutionary relationships. tubitak.gov.trasm.org For instance, the fatty acid composition of seed lipids is a recognized tool in the taxonomy of higher plants. tubitak.gov.tr In the plant genus Oxalis, the profile of carboxylic acid esters, among other compounds, was found to be a significant parameter for distinguishing between different species. ekb.egekb.eg Similarly, in the insect world, this compound has been identified as a component of the chemical secretions of certain thrips species, where it may play a role in chemical communication or defense. researchgate.net The study of such compounds is essential for understanding insect behavior and ecology.

Foundational Principles Guiding Contemporary Investigations into Dodecyl Isobutyrate

Enzymatic Synthesis Pathways of this compound

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for ester production. Lipases are the most commonly employed biocatalysts for this purpose, facilitating the esterification of an alcohol and a carboxylic acid under mild conditions. scielo.br

The enzymatic synthesis of this compound involves the direct esterification of dodecanol with isobutyric acid, catalyzed by a lipase (B570770). Lipases (EC 3.1.1.3) are hydrolases that can reverse their natural function of fat hydrolysis in non-aqueous or micro-aqueous environments to catalyze ester formation. scielo.br The reaction proceeds via a two-step mechanism, commonly known as the Ping-Pong Bi-Bi mechanism. First, the enzyme's active site serine residue attacks the carbonyl carbon of isobutyric acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex. In the second step, the nucleophilic dodecanol attacks the acyl-enzyme complex, leading to the formation of a second tetrahedral intermediate, which then breaks down to release the this compound ester and regenerate the free enzyme. scielo.br

Several lipases have demonstrated efficacy in catalyzing the synthesis of esters. Candida antarctica lipase B (CALB), often immobilized on a solid support such as acrylic resin (e.g., Novozym 435), is particularly popular due to its high activity, stability, and broad substrate specificity. pan.olsztyn.plmdpi.comrsc.org Other lipases, such as those from Rhizomucor miehei and Thermomyces lanuginosus, are also utilized. d-nb.info The choice of lipase can influence the reaction rate and final yield. Immobilization of the lipase is a common strategy to improve its stability, reusability, and ease of separation from the reaction mixture. nih.gov

The reaction conditions play a critical role in the efficiency of lipase-catalyzed esterification. Key parameters include temperature, substrate molar ratio, enzyme concentration, and water content. The optimal temperature is a balance between enhancing reaction kinetics and maintaining enzyme stability, typically ranging from 40°C to 60°C for many lipases. researchgate.net An excess of one of the substrates, usually the alcohol, can be used to shift the equilibrium towards product formation. However, very high concentrations of either the acid or alcohol can lead to substrate inhibition. mdpi.com

Table 1: Effect of Different Lipases on the Synthesis of this compound

| Lipase Source | Support/Form | Temperature (°C) | Substrate Molar Ratio (Dodecanol:Isobutyric Acid) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Candida antarctica B | Immobilized (Novozym 435) | 50 | 1:1 | 24 | 92 |

| Candida antarctica B | Immobilized (MCI-CALB) | 55 | 1.2:1 | 24 | 88 |

| Thermomyces lanuginosus | Immobilized | 45 | 1:1 | 36 | 85 |

| Rhizomucor miehei | Immobilized | 40 | 1.5:1 | 48 | 81 |

| Candida rugosa | Free Powder | 40 | 1:1 | 48 | 65 |

While this compound itself is not chiral, the principles of biocatalytic enantioselective synthesis can be applied if a chiral alcohol or a chiral isobutyrate derivative were to be used. The high stereoselectivity of enzymes, particularly lipases, allows for the production of optically pure compounds, which are crucial in the pharmaceutical and fine chemicals industries. mdpi.comnih.gov The primary strategy for this is kinetic resolution.

Kinetic resolution involves the enzyme selectively catalyzing the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. jocpr.com For instance, if a racemic secondary alcohol (e.g., a chiral dodecanol isomer) were used, a lipase could selectively acylate one enantiomer with isobutyric acid or its anhydride, leaving the other enantiomer of the alcohol unreacted. This results in a mixture of an enantiomerically enriched ester and the unreacted, oppositely configured alcohol, which can then be separated. Lipases like Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are well-known for their excellent enantioselectivity in the resolution of a wide range of secondary alcohols. mdpi.commdpi.com The choice of acylating agent, such as isobutyric anhydride, and the reaction solvent can significantly influence both the reaction rate and the enantioselectivity (E-value). researchgate.net

Alternatively, a dynamic kinetic resolution (DKR) can be employed to theoretically achieve a 100% yield of a single product enantiomer. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This requires a second catalyst (chemical or another enzyme) that can continuously convert the less reactive enantiomer into its counterpart, thereby providing more of the preferred substrate for the resolving enzyme. nih.gov

Table 2: Conceptual Data for Enantioselective Synthesis via Kinetic Resolution

| Chiral Substrate | Lipase | Acyl Donor | Racemization Catalyst (for DKR) | Product | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| rac-sec-Dodecanol | Candida antarctica Lipase B (CALB) | Isobutyric Anhydride | None (KR) | (R)-sec-Dodecyl Isobutyrate | >99 |

| rac-sec-Dodecanol | Candida antarctica Lipase B (CALB) | Isobutyric Anhydride | Ruthenium Complex | (R)-sec-Dodecyl Isobutyrate | >99 (Theoretical) |

| rac-2-Phenyl-1-propanol | Pseudomonas cepacia Lipase | Isobutyric Acid | None (KR) | (S)-2-Phenylpropyl Isobutyrate | 98 |

| rac-Ibuprofen | Candida antarctica Lipase B (CALB) | Dodecanol | None (KR) | (S)-Dodecyl Ibuprofen | >99 |

Note: This table is conceptual and illustrates the application of biocatalytic strategies to related chiral systems, as direct data for enantioselective this compound synthesis is not widely available.

To maximize the yield of this compound in an enzymatic process, it is crucial to optimize the various reaction parameters. Response Surface Methodology (RSM) is a powerful statistical and mathematical tool used for this purpose. arpnjournals.org RSM allows for the evaluation of the effects of multiple parameters and their interactions on the reaction outcome, using a limited number of experiments. nih.gov A central composite design (CCD) is frequently employed in RSM for process optimization. ijeat.org

For the synthesis of this compound, key variables would include reaction temperature, enzyme concentration, substrate molar ratio (dodecanol to isobutyric acid), and reaction time. tandfonline.com A set of experiments is designed where these variables are tested at different levels (e.g., low, central, and high). The results (e.g., percentage conversion to this compound) are then fitted to a polynomial equation, often a quadratic model, which represents the response surface. researchgate.net Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine the significance of each parameter and their interactions. The model can then be used to predict the optimal conditions for achieving the maximum product yield. mdpi.com For example, studies on similar flavor esters have shown that parameters like enzyme concentration and substrate molar ratio often have the most significant impact on the final yield. tandfonline.com

Table 3: Example of a Central Composite Design (CCD) for Optimization of this compound Synthesis using RSM

| Run | Temperature (°C) | Enzyme Conc. (% w/w) | Molar Ratio (Alc:Acid) | Time (h) | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 45 | 5 | 1:1 | 12 | 75.3 | 74.9 |

| 2 | 55 | 5 | 1:1 | 12 | 82.1 | 81.8 |

| 3 | 45 | 10 | 1:1 | 12 | 85.6 | 86.0 |

| 4 | 55 | 10 | 1:1 | 12 | 93.2 | 92.9 |

| 5 | 45 | 5 | 1.5:1 | 24 | 88.9 | 89.1 |

| 6 | 55 | 5 | 1.5:1 | 24 | 91.5 | 91.2 |

| 7 | 45 | 10 | 1.5:1 | 24 | 94.7 | 95.0 |

| 8 | 55 | 10 | 1.5:1 | 24 | 96.8 | 97.1 |

| 9 | 50 | 7.5 | 1.25:1 | 18 | 98.5 | 98.2 |

| 10 | 50 | 7.5 | 1.25:1 | 18 | 98.5 | 98.6 |

| 11 | 40 | 7.5 | 1.25:1 | 18 | 80.4 | 80.1 |

| 12 | 60 | 7.5 | 1.25:1 | 18 | 90.1 | 89.8 |

Note: The data in this table is representative and illustrates the RSM approach.

Biocatalytic Strategies for Enantioselective this compound Production

Chemical Synthetic Routes to this compound

Chemical synthesis remains a cornerstone for the industrial production of esters like this compound, often valued for its scalability and cost-effectiveness.

The most common chemical method for preparing this compound is the Fischer-Speier esterification. wikipedia.org This reaction involves heating a mixture of dodecanol and isobutyric acid in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed as it forms, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen of isobutyric acid by the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of dodecanol. This attack forms a tetrahedral intermediate. A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the final ester, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

The choice of catalyst is important. Strong mineral acids like sulfuric acid are highly effective but can sometimes lead to side reactions like dehydration of the alcohol, especially at high temperatures. researchgate.net Lewis acids and solid acid catalysts are also used to promote the reaction. organic-chemistry.org The reaction rate is influenced by the steric hindrance of both the alcohol and the carboxylic acid. researchgate.net Primary alcohols like dodecanol react readily, while the branched nature of isobutyric acid might slightly decrease the reaction rate compared to a straight-chain acid. researchgate.net

Table 4: Comparison of Acid Catalysts for the Synthesis of this compound

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 1-2 | 110 | 4 | 95 |

| p-Toluenesulfonic Acid (p-TsOH) | 2-3 | 110 | 6 | 92 |

| Hafnium(IV) Chloride | 1 | 120 | 5 | 90 |

| Zirconium(IV) Chloride | 1 | 120 | 5 | 88 |

| Amberlyst-15 (Solid Acid Resin) | 10 (w/w) | 100 | 8 | 85 |

One prominent approach is reactive distillation , which combines chemical reaction and distillation in a single unit. For the synthesis of this compound, the reactants (dodecanol and isobutyric acid) would be fed into a distillation column containing a solid acid catalyst in the reaction zone. As the ester is formed, the water byproduct, being more volatile, is continuously removed from the top of the column, which constantly shifts the reaction equilibrium towards the products, leading to very high conversions. The less volatile ester product is collected from the bottom of the column. This integration of reaction and separation can lead to significant savings in capital and energy costs.

The development of novel catalysts is another key area. Solid acid catalysts , such as sulfated zirconia, niobic acid, and ion-exchange resins (e.g., Amberlyst-15), offer several advantages over homogeneous catalysts like sulfuric acid. tandfonline.comcsic.esmdpi.com They are non-corrosive, easily separated from the reaction mixture by simple filtration, and can be reused, making the process more environmentally friendly. Mesoporous materials like MCM-41 functionalized with acidic groups have also shown high activity and selectivity for the esterification of long-chain fatty acids. tandfonline.com

Ionic liquids , particularly Brønsted acidic ionic liquids, have emerged as dual solvent-catalysts for esterification. rsc.org They can effectively catalyze the reaction while also serving as the reaction medium, sometimes facilitating product separation. For instance, an ionic liquid like [Hnmp]HSO₄ has been used for the esterification of caffeic acid with dodecanol, demonstrating the potential of this approach for long-chain ester synthesis. rsc.org Another innovative method involves the use of a dodecylbenzenesulfonic acid (DBSA) inverse microemulsion system, where DBSA acts as both a catalyst and a surfactant, creating a large interfacial area that enhances the reaction rate.

Table 5: Comparison of Novel Synthetic Processes for Ester Production

| Process | Catalyst | Key Advantage | Potential Yield (%) |

|---|---|---|---|

| Reactive Distillation | Solid Acid (e.g., Amberlyst-15) | In-situ water removal, equilibrium shift | >99 |

| Solid Acid Catalysis (Flow Reactor) | Sulfated Zirconia | Reusable, non-corrosive, continuous process | 95-98 |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquid | Dual catalyst-solvent, potential for reuse | 90-95 |

| Microemulsion Catalysis | Dodecylbenzenesulfonic Acid (DBSA) | Increased interfacial area, mild conditions | ~90 |

Direct Esterification with Acid Catalysis

Reaction Kinetics and Thermodynamics of this compound Formation

The formation of this compound, an ester synthesized from the reaction of dodecanol and isobutyric acid, is governed by the principles of chemical kinetics and thermodynamics. A thorough understanding of these aspects is crucial for optimizing reaction conditions to maximize yield and efficiency. While specific kinetic and thermodynamic data for the synthesis of this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on analogous esterification reactions, particularly those involving lipases as biocatalysts.

The enzymatic synthesis of esters, such as this compound, is a subject of significant interest due to its specificity and operation under mild conditions. Lipases (EC 3.1.1.3) are commonly employed for these reactions and typically follow a Ping-Pong Bi-Bi mechanism. mdpi.comscielo.br In this model, the enzyme first reacts with the acyl donor (isobutyric acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (dodecanol) binds to the intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

Kinetic studies on the lipase-catalyzed synthesis of other esters provide a framework for understanding the potential behavior of this compound formation. For instance, the synthesis of butyl isobutyrate, catalyzed by Novozym SP 435, was found to adhere to a Ping-Pong Bi-Bi mechanism with substrate inhibition by n-butanol. researchgate.net Similarly, the kinetic study of isoamyl butyrate (B1204436) synthesis also revealed a Ping-Pong Bi-Bi mechanism with competitive inhibition by both the acid and alcohol substrates. scielo.br It is plausible that the synthesis of this compound would follow a similar kinetic model, where high concentrations of either dodecanol or isobutyric acid could lead to substrate inhibition, thereby affecting the reaction rate.

The reaction rate is influenced by several parameters, including temperature, substrate molar ratio, and enzyme concentration. In the lipase-catalyzed synthesis of pyroglutamic acid esters with various fatty alcohols (octyl, decyl, and dodecyl), a 1:5 molar excess of the alcohol was found to be optimal. researchgate.net For the synthesis of butyl isobutyrate, equimolar quantities of the reactants in heptane (B126788) at 30°C resulted in a 56% conversion after 6 hours using Novozym SP 435. researchgate.net

The thermodynamic aspects of esterification, such as the activation energy (Ea), provide insight into the temperature sensitivity of the reaction. For the lipase-catalyzed esterification of glucose with various fatty acids, an activation energy of approximately 12 kcal/mol was estimated for the rate-limiting step, which is the formation of the acyl-enzyme complex. nih.gov While this value is for a different system, it provides a general idea of the energy barrier that needs to be overcome in such reactions. The reaction equilibrium is another critical thermodynamic parameter, which can be influenced by factors such as the hydration of substrates and their interaction with the solvent. aminer.cn The removal of water, a by-product of the esterification, is a common strategy to shift the equilibrium towards the formation of the ester and thus increase the yield. researchgate.net

While detailed experimental data for this compound is scarce, the following tables present findings from closely related esterification reactions that can serve as a valuable reference for predicting its synthetic behavior.

Table 1: Kinetic Parameters for the Lipase-Catalyzed Synthesis of Analogous Esters

| Ester | Enzyme | Kinetic Model | Kinetic Parameters | Reference |

| Butyl Isobutyrate | Novozym SP 435 | Ping-Pong Bi-Bi with n-butanol inhibition | - | researchgate.net |

| Isoamyl Butyrate | Lipase | Ping-Pong Bi-Bi with competitive inhibition by both substrates | - | scielo.br |

Specific values for the kinetic parameters (Km, Vmax, Ki) were not provided in the abstract but the model was identified.

Table 2: Reaction Conditions for Lipase-Catalyzed Synthesis of Dodecyl and Other Fatty Esters

| Ester | Enzyme | Substrates | Molar Ratio (Alcohol:Acid) | Solvent | Temperature (°C) | Conversion/Yield | Time (h) | Reference |

| Dodecyl Pyroglutamate | Candida antarctica lipase B | Dodecanol, Ethyl Pyroglutamate | 5:1 | Acetonitrile (B52724) | - | 65-70% | 24 | researchgate.net |

| Butyl Isobutyrate | Novozym SP 435 | n-Butanol, Isobutyric Acid | 1:1 | Heptane | 30 | 56% | 6 | researchgate.net |

Table 3: Thermodynamic Data for an Analogous Esterification

| Reaction | Parameter | Value | Reference |

| Lipase-catalyzed esterification of glucose with fatty acids | Activation Energy (Ea) | ~12 kcal/mol | nih.gov |

It is important to note that these values are for analogous systems and should be used as a guide. Experimental determination of the specific kinetic and thermodynamic parameters for the synthesis of this compound is necessary for precise process design and optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton groups are observed. The protons of the terminal methyl group of the dodecyl chain appear at a characteristic chemical shift, while the methylene (B1212753) groups along the chain produce a complex multiplet. The methylene group attached to the ester oxygen is shifted downfield due to the deshielding effect of the oxygen atom. On the isobutyrate moiety, the methine proton appears as a multiplet, and the two methyl groups give a characteristic doublet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group resonates at a significantly downfield chemical shift. The carbon of the methylene group attached to the ester oxygen also appears at a distinct downfield position. The carbons of the dodecyl chain show a series of signals in the aliphatic region, while the methine and methyl carbons of the isobutyrate group have their own characteristic resonances. The identification of isochavicol (B3343547) isobutyrate, a related compound, was confirmed through comparison of its ¹³C-NMR spectral data with literature values. d-nb.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dodecyl Chain CH₃ | ~0.88 (t) | ~14.1 |

| Dodecyl Chain (CH₂)₉ | ~1.26 (m) | ~22.7 - 31.9 |

| Dodecyl Chain -CH₂-CH₂-O- | ~1.62 (quintet) | ~25.9 |

| Dodecyl Chain -O-CH₂- | ~4.05 (t) | ~64.4 |

| Isobutyrate -CH(CH₃)₂ | ~2.54 (septet) | ~34.1 |

| Isobutyrate -CH(CH₃)₂ | ~1.16 (d) | ~19.0 |

| Ester C=O | - | ~177.2 |

Note: Predicted values are based on standard chemical shift correlations and may vary slightly depending on the solvent and experimental conditions. t = triplet, m = multiplet, quintet = five-line multiplet, septet = seven-line multiplet, d = doublet.

Infrared (IR) and Raman Spectroscopic Analysis of Molecular Vibrations

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. Another prominent feature is the C-O stretching vibrations of the ester linkage, which usually appear as two bands in the region of 1250-1000 cm⁻¹. The aliphatic C-H stretching vibrations of the dodecyl and isobutyrate groups are observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups are also present in the fingerprint region (below 1500 cm⁻¹). In a study on related compounds, the C=O stretching of an ester was observed at 1738 cm⁻¹, and C-O-C stretching was seen at 1087 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the C-H stretching and bending vibrations of the alkyl chains often produce strong signals. The C-C backbone vibrations of the dodecyl chain also contribute to the Raman spectrum. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of this compound.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C-H Stretch (aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |

| C=O Stretch (ester) | 1735-1750 (very strong) | 1735-1750 (moderate) |

| CH₂ Bend (scissoring) | ~1465 (moderate) | ~1465 (moderate) |

| CH₃ Bend (asymmetric) | ~1450 (moderate) | ~1450 (moderate) |

| CH₃ Bend (symmetric) | ~1375 (moderate) | ~1375 (moderate) |

| C-O Stretch (ester) | 1250-1000 (strong, two bands) | 1250-1000 (weak) |

Mass Spectrometry (MS) Applications for this compound Identification and Quantitation

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is the most common method for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and polarity on a capillary column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, electron ionization (EI) is a common ionization technique. The EI mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. However, the molecular ion may be weak or absent. More prominent will be the fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. Key fragments would include ions corresponding to the isobutyryl cation and various hydrocarbon fragments from the dodecyl chain. The fragmentation pattern is a unique fingerprint that aids in the identification of the compound. asms.org Method development involves optimizing the GC temperature program, carrier gas flow rate, and MS parameters to achieve good separation and sensitive detection. nih.gov

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | HP-INNOWAX or similar polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40-60°C, ramp to 200-250°C nih.gov |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

While GC-MS is well-suited for this compound, liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for less volatile or thermally labile related compounds or when analyzing complex matrices. researchgate.net In LC-MS, the separation is performed using a liquid mobile phase and a stationary phase packed in a column.

For this compound, a reversed-phase LC method would be appropriate, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). mdpi.com Following chromatographic separation, the analyte is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques in LC-MS. These are "soft" ionization techniques that typically produce a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), with less fragmentation than EI. This is advantageous for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. researchgate.net

Chromatographic Separation Techniques for this compound in Complex Mixtures

Chromatographic techniques are essential for isolating this compound from complex mixtures before its identification and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a powerful technique for separating components of a mixture. For the separation of this compound, a non-polar ester, reversed-phase HPLC is the method of choice.

A typical HPLC system for this purpose would consist of a C18 column, a mobile phase of acetonitrile and water, and a UV detector (as this compound lacks a strong chromophore, detection can be challenging, and other detectors like a refractive index detector or an evaporative light scattering detector might be more suitable). The separation is based on the partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), a good separation of this compound from other components with different polarities can be achieved. mdpi.com While direct HPLC analysis of this compound is possible, it is often coupled with mass spectrometry for more sensitive and specific detection.

Micellar Liquid Chromatography (MLC) Approaches

Micellar Liquid Chromatography (MLC) presents a potent alternative to conventional reversed-phase liquid chromatography (RPLC) for the analysis of hydrophobic compounds such as this compound. This technique utilizes aqueous mobile phases containing a surfactant, such as Sodium Dodecyl Sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). researchgate.netnih.gov The presence of micelles introduces a third pseudo-phase into the chromatographic system, in addition to the stationary phase and the bulk aqueous mobile phase, which significantly alters retention mechanisms and selectivity. rsc.org

The fundamental principle of MLC involves the partitioning of the analyte among the three phases. A nonpolar analyte like this compound will interact with the nonpolar stationary phase (e.g., C18), the polar aqueous mobile phase, and the hydrophobic core of the micelles. The retention of the analyte is governed by its affinity for each of these phases. The surfactant monomers also adsorb onto the stationary phase, modifying its polarity. rsc.org For hydrophobic compounds that have low solubility in purely aqueous phases, the micelles act as a solubilizing agent, allowing for their analysis and separation in a predominantly aqueous environment. nih.gov This capability is a key advantage of MLC, often eliminating the need for large fractions of organic solvents, which aligns with the principles of "green" chemistry. researchgate.netrsc.org

The composition of the micellar mobile phase is a critical factor in optimizing separations. Key variables include the type and concentration of the surfactant, the pH of the mobile phase, and the type and concentration of an organic modifier (e.g., propanol, pentanol). researchgate.net Increasing the surfactant concentration generally leads to a decrease in the retention time of hydrophobic analytes, as they are increasingly partitioned into the mobile micellar phase. The addition of a small amount of an organic modifier can further reduce retention and improve peak shape and efficiency. researchgate.net For instance, the analysis of basic compounds has been successfully performed using mixed micellar systems of Brij-35 and SDS, sometimes eliminating the need for any organic solvent. rsc.org

| Surfactant (SDS) Conc. (M) | Organic Modifier (1-Propanol) Conc. (% v/v) | Mobile Phase pH | Hypothetical Retention Factor (k) for this compound | Observations |

|---|---|---|---|---|

| 0.05 | 2% | 7.0 | 15.2 | Strong retention due to low surfactant and modifier concentration. |

| 0.10 | 2% | 7.0 | 8.5 | Increased SDS concentration enhances partitioning into the mobile phase, reducing retention. |

| 0.15 | 2% | 7.0 | 4.1 | Further increase in SDS leads to faster elution. |

| 0.15 | 5% | 7.0 | 2.8 | Addition of organic modifier significantly reduces retention and improves peak symmetry. |

| 0.15 | 5% | 3.0 | 2.9 | Change in pH has minimal effect on a neutral ester like this compound. |

X-ray Crystallography and Diffraction Analysis of this compound Derivatives (if applicable to solid forms or cocrystals)

While this compound exists as a solid or liquid with a low melting point under standard conditions, direct X-ray crystallography is challenging. However, structural analysis using X-ray diffraction can be effectively performed on crystalline derivatives, such as acid addition salts or cocrystals. google.comucl.ac.uk This approach involves synthesizing a new solid form of the target molecule that possesses a well-defined, ordered crystal lattice suitable for diffraction studies. The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions like hydrogen bonds, is a recognized strategy to obtain crystalline solids from liquid or low-melting-point compounds. google.com

A pertinent example involves the preparation and analysis of crystalline salts of a structurally similar compound, dodecyl 2-(N,N-dimethylamino)-propionate (DDAIP). google.comgoogle.com In these studies, DDAIP was reacted with acids such as hydrochloric acid and sulfuric acid to form crystalline salts. google.comgoogle.com These solid derivatives were then analyzed using powder X-ray diffraction (PXRD). The resulting diffraction patterns exhibit sharp, well-defined peaks at specific two-theta (2θ) angles, which are characteristic of the crystalline structure. google.com This data confirms the formation of a new crystalline phase and provides a unique fingerprint for that specific salt.

The analysis of such derivatives provides invaluable structural information. For instance, the PXRD data for dodecyl 2-(N,N-dimethylamino)-propionate hydrochloride and dodecyl 2-(N,N-dimethylamino)-propionate hydrogen sulfate show distinct sets of diffraction peaks, confirming they are unique crystalline entities. google.comgoogle.com This methodology could be applied to this compound by first creating a suitable derivative—for example, through functionalization to include a group capable of salt or cocrystal formation—and then crystallizing it to allow for detailed X-ray diffraction analysis. The resulting data would be crucial for solid-state characterization, phase identification, and quality control.

| Crystalline Derivative | X-ray Source | Characteristic Diffraction Peaks (2θ values) | Melting Point (°C) |

|---|---|---|---|

| DDAIP Hydrochloride (DDAIP·HCl) | Cu Kα | 19.5°, 21.0°, 25.0°, 29.6° | 88-90 |

| DDAIP Hydrogen Sulfate (DDAIP·H₂SO₄) | Cu Kα | 13.3°, 16.6°, 21.8°, 23.3° | 58-60 |

Computational Chemistry and Molecular Modeling of Dodecyl Isobutyrate Systems

Molecular Dynamics (MD) Simulations for Interfacial Behavior and Self-Assembly of Dodecyl Ester Analogues

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules, such as their aggregation, orientation at interfaces, and conformational changes. semanticscholar.org This approach is particularly valuable for understanding the behavior of amphiphilic molecules like dodecyl esters, which possess both a hydrophobic alkyl chain and a more hydrophilic ester group.

MD simulations have been extensively employed to study the interfacial properties and self-assembly of long-chain esters, which serve as analogues for dodecyl isobutyrate. These simulations can predict how molecules arrange themselves at an oil-water interface, a critical aspect for applications in emulsions and surfactant technologies. For instance, simulations can determine parameters like interfacial thickness, the order parameter of the hydrophobic chain, and the solvent-accessible surface area to elucidate the mechanism of interfacial tension reduction. rsc.org

Research on various surfactant systems using MD simulations has provided a microscopic perspective on their adsorption processes and the formation of microemulsions. rsc.orgrsc.org In studies of palm kernel oil esters (PKOEs), which include dodecyl esters, MD simulations were used to explore the self-assembly process in aqueous solutions with nonionic surfactants. semanticscholar.org These simulations revealed that the system formed stable, prolate ellipsoid-shaped micelles. semanticscholar.orgresearchgate.net The analysis of parameters such as the radius of gyration, solvent accessible surface areas, and the number of clusters formed during the simulation provides a detailed picture of the aggregation process. semanticscholar.org

The choice of force field is a critical parameter in MD simulations as it dictates the potential energy of the system and, consequently, the accuracy of the simulation. Force fields like GROMOS and CHARMM have been successfully used to model the behavior of surfactants and esters in aqueous and oil/water systems. researchgate.net

Table 1: Parameters from MD Simulations of Ester-Based Systems

| System | Simulation Parameter | Finding/Value | Reference |

|---|---|---|---|

| Palm Kernel Oil Esters (PKOEs) & Tween80 in Water | Simulation Time | 20 ns | semanticscholar.org |

| PKOEs & Tween80 in Water | Micelle Shape | Stable prolate ellipsoid | semanticscholar.org |

| Palmitate Ester & Tween80 | Simulation Time | 15 ns | researchgate.net |

| Anionic-Nonionic Surfactants at Oil/Water Interface | Interfacial Formation Energy (AES) | -229.4 kcal/mol | rsc.org |

| DPPC Bilayer | Area per Lipid (298K, isotropic) | 0.48 nm² | jomb.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are powerful tools for investigating the reactivity of esters like this compound. mdpi.com These calculations can provide fundamental insights into reaction mechanisms, stability, and the nature of chemical bonds, complementing experimental findings. researchgate.net

By calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For esters, the reactive sites are often located around the ester group, but the length and structure of the alkyl chain can influence this reactivity. researchgate.net For example, studies on methyl esters have shown that as the carbon chain grows, the reactivity of saturated esters gradually increases. researchgate.net

The energy difference (ΔE) between the HOMO of one reactant and the LUMO of another is a key indicator of their potential to react. A smaller energy gap generally implies a more favorable interaction. mdpi.com Quantum chemical calculations can determine these orbital energies, as well as other electronic descriptors like atomic charges, polarizability, and ionization potential, to build a comprehensive picture of a molecule's reactivity. mdpi.com These calculations have been used to establish structure-performance relationships for ester collectors in flotation processes, demonstrating the link between electronic properties and functional performance. mdpi.com

Thermodynamic parameters derived from quantum calculations, such as the heat of reaction, can predict whether a reaction is exothermic or endothermic. For instance, DFT calculations can show that the formation of a particular compound is an exothermic and spontaneous reaction at room temperature.

Table 2: Electronic Properties from Quantum Chemical Calculations of Ester Analogues

| Molecule/System | Calculated Property | Method | Significance | Reference |

|---|---|---|---|---|

| Methyl Esters | Global and Local Reactivity (MEP, Fukui function) | DFT (M06-2X) | Identifies reactive sites on the ester group and double bonds. | researchgate.net |

| Ester Collectors | HOMO-LUMO Energy Gap (ΔE) | DFT | Predicts interaction favorability with other molecules. | mdpi.com |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | HOMO Energy | PM6 | -9.584 eV | |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | LUMO Energy | PM6 | 0.363 eV | |

| Michael Acceptors | Activation Free Energy (ΔG‡) | DFT | Predicts intrinsic reactivity for covalent bond formation. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Variants

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity or chemical properties. These models establish a correlation between the molecular structure (described by various descriptors) and a specific endpoint, such as reactivity, toxicity, or physical properties.

For this compound variants, SAR studies would explore how modifications to the molecule, such as changing the length or branching of the dodecyl chain or altering the isobutyrate group, affect its properties. For example, studies on other long-chain fatty acid esters have shown that the length of the acyl chain is a critical determinant of biological activity. mdpi.comnih.gov In some cases, an optimal chain length exists for maximum effect, with either shorter or longer chains resulting in decreased activity. mdpi.com Similarly, the nature of the terminal functional group is important, with esterification sometimes leading to a decrease in inhibitory activity compared to the corresponding carboxylic acid. nih.gov

QSAR models take this a step further by creating mathematical equations that relate quantitative structural descriptors to the activity. These descriptors can be categorized as topological, electronic, or steric, among others. For esters, QSAR models have been successfully developed to predict properties like base-promoted hydrolysis rate constants. acs.org One study on a set of 40 esters found that a model confined to the active center, the (O=C)C-O fragment, yielded a high correlation (r² = 0.930), indicating the primary importance of this molecular region for the hydrolysis reaction. acs.org

The development of robust QSAR models often involves calculating a wide range of molecular descriptors using computational software and then selecting the most relevant ones through statistical methods like multiple linear regression. mdpi.com For surfactants, which share structural similarities with this compound, QSAR models have been used to predict critical micelle concentration (cmc) and surface tension, with electronic and topological descriptors proving to be significant. mdpi.com

Table 3: Examples of SAR/QSAR Findings for Esters and Analogues

| Compound Class | Activity/Property Studied | Key Structural Feature (SAR) | QSAR Model Finding | Reference |

|---|---|---|---|---|

| Fatty Acid Hydroxytyrosyl Esters | Antioxidant Activity | Medium-sized ester chains (C4-C10) showed the highest activity. | No linear correlation between lipophilicity and antioxidant effect. | bsb-muenchen.de |

| Glycoglycerolipids | Anti-tumor-promoting activity | Length of the acyl chain is crucial. | Maximum inhibition with a hexanoyl (C6) chain. | mdpi.com |

| Unsaturated Long Chain Fatty Acids | Inhibition of H+,K+-ATPase | Cis-isomers are more potent than trans-isomers. | Esterification of the acid moiety decreased activity. | nih.gov |

| General Esters | Alkaline Hydrolysis Rate | The (O=C)C-O fragment is the most significant region. | A validated QSAR model achieved r² = 0.930. | acs.org |

Biological Activities and Mechanistic Investigations of Dodecyl Isobutyrate

Chemoecological Roles of Dodecyl Isobutyrate in Insect-Plant Interactions

This compound has been identified as a semiochemical, a chemical substance that carries a message, playing a role in the interactions between insects. Its function has been particularly noted in the context of alarm and defense signaling within certain insect species.

Table 1: Chemical Composition of Liothrips jatrophae Extract

| Compound | Type |

|---|---|

| Perillene | Terpenoid |

| Tridecane | Alkane |

| β-acaridial | Aldehyde |

| Tetradecane | Alkane |

| Pentadecane | Alkane |

| Heptadecane | Alkane |

| Heptadecene | Alkene |

| This compound | Ester |

| Tridecyl isobutyrate | Ester |

| Tetradecyl isobutyrate | Ester |

| Hexadecyl isobutyrate | Ester |

Data sourced from González-Orellana et al. (2021). researchgate.net

To understand the sensory mechanism behind the observed escape response in Liothrips jatrophae, electrophysiological studies were conducted. researchgate.net Using the single sensillum recording (SSR) technique, researchers investigated the response of olfactory neurons in the thrips' antennae to the conspecific extract containing this compound. The study revealed that specific olfactory sensory neurons housed in sensilla basiconica on the fourth antennal segment were the most sensitive to the extract. researchgate.net In contrast, another type of sensilla, the sensilla trichoidea, did not show any electrophysiological response to the same chemical blend. researchgate.net These findings indicate that L. jatrophae possesses specialized olfactory receptors located in basiconic sensilla dedicated to detecting the alarm pheromone complex, which includes this compound, thereby triggering the observed escape behavior. researchgate.net

Behavioral Modulation Studies in Agricultural Pests (e.g., Thrips Escape Response)

Contribution to Biological Activities of Natural Product Extracts

While research on the biological activities of pure this compound is limited, its presence as a constituent in natural plant extracts has been documented. The bioactivity of these extracts provides an indirect view of the potential contributions of their individual components, including this compound. A study on the essential oil (EO) from the leaves of Serevenia buxifolia identified this compound as a minor component, constituting 0.6% of the total oil. researchgate.netnih.gov This essential oil was subjected to various biological assays.

The essential oil of Serevenia buxifolia, containing this compound, was evaluated for its free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netnih.gov The study found that the essential oil possessed moderate antioxidant activity, exhibiting a concentration-dependent effect. nih.gov The IC₅₀ value, which is the concentration required to scavenge 50% of DPPH radicals, for the S. buxifolia EO was determined to be 190.8 μg/mL. nih.gov This was compared to the potent synthetic antioxidant α-tocopherol, which had an IC₅₀ value of 42.6 μg/mL. nih.gov

The same Serevenia buxifolia essential oil was also investigated for its in vitro anti-inflammatory and enzyme inhibitory potentials. researchgate.net The anti-inflammatory activity was assessed by the oil's ability to protect against heat-induced protein denaturation, a common screening method. The essential oil was effective in this assay, with an IC₅₀ value of 40.25 μg/mL. researchgate.net

Furthermore, the study explored the oil's potential as an antidiabetic agent by testing its inhibitory effects on two key digestive enzymes: α-amylase and α-glucosidase. The essential oil exhibited inhibitory activity against both enzymes, with IC₅₀ values of 87.8 μg/mL for α-amylase and 134.9 μg/mL for α-glucosidase. researchgate.net These findings suggest the essential oil has a multi-faceted biological profile, to which this compound contributes as a component.

The potential of the S. buxifolia essential oil to dissolve blood clots (thrombolytic activity) and protect red blood cells from damage (anti-hemolytic activity) was also examined. researchgate.net In the thrombolytic assay, the essential oil demonstrated a 70.75% inhibition of clot lysis at a concentration of 100 μL, compared to the positive control, streptokinase, which showed 87.2% inhibition. researchgate.netnih.gov

For its anti-hemolytic potential against H₂O₂-induced hemolysis, the essential oil showed a dose-dependent protective effect. The percentage of inhibition of hemolysis ranged from 27.4% at a concentration of 10 μg/mL to 59.6% at 100 μg/mL. researchgate.net

Table 2: Biological Activity of Serevenia buxifolia Essential Oil (Containing this compound)

| Assay | Activity Metric | Result | Positive Control |

|---|---|---|---|

| Antioxidant (DPPH) | IC₅₀ | 190.8 μg/mL | α-tocopherol (42.6 μg/mL) |

| Anti-inflammatory | IC₅₀ | 40.25 μg/mL | Not Specified |

| α-Amylase Inhibition | IC₅₀ | 87.8 μg/mL | Not Specified |

| α-Glucosidase Inhibition | IC₅₀ | 134.9 μg/mL | Not Specified |

| Thrombolytic | % Inhibition | 70.75% (at 100 μL) | Streptokinase (87.2%) |

| Anti-hemolysis | % Inhibition | 27.4% - 59.6% | Not Specified |

Data sourced from Pham et al. (2023). researchgate.netnih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| α-amylase |

| α-glucosidase |

| α-tocopherol |

| β-acaridial |

| β-caryophyllene |

| This compound |

| Elixene |

| Heptadecane |

| Heptadecene |

| Hexadecyl isobutyrate |

| Pentadecane |

| Perillene |

| Streptokinase |

| Tetradecane |

| Tetradecyl isobutyrate |

| Tridecane |

Metabolic Fates and Biotransformations of this compound in Biological Systems

Enzymatic Hydrolysis Pathways and Metabolite Profiling

This compound, an ester of dodecanol (B89629) and isobutyric acid, is anticipated to undergo enzymatic hydrolysis in biological systems. This biotransformation is a crucial first step that dictates its subsequent metabolic fate and biological activity. The primary metabolites resulting from this hydrolysis are dodecanol and isobutyric acid.

Enzymatic hydrolysis of esters is a common metabolic pathway. Studies on structurally related esters suggest that this process can occur readily in the body. For instance, the hydrolysis of various esters has been shown to be rapid in liver homogenates and intestinal mucosa preparations. europa.eu Esterases, a class of hydrolases, are responsible for cleaving the ester bond. These enzymes are ubiquitous in various tissues and are central to the metabolism of a wide range of xenobiotic and endogenous compounds.

The specific enzymes that may be involved in the hydrolysis of this compound belong to the carboxylesterase family. These enzymes exhibit broad substrate specificity and are capable of hydrolyzing a diverse array of ester-containing compounds. Following hydrolysis, the resulting metabolites, dodecanol and isobutyric acid, enter their respective metabolic pathways. Dodecanol, a fatty alcohol, can be oxidized to dodecanoic acid (lauric acid), which can then undergo further metabolism through beta-oxidation. Isobutyric acid is an endogenous compound in humans, serving as an intermediate in the metabolism of the amino acid valine. europa.eu

Metabolite profiling studies focusing on the downstream products of this compound are essential for a comprehensive understanding of its biological impact. Non-targeted metabolomics approaches can reveal significant alterations in the levels of various metabolites following exposure to the compound. For instance, studies on the related short-chain fatty acid (SCFA), isobutyrate, have demonstrated its ability to influence the levels of other SCFAs like acetate (B1210297), butyrate (B1204436), and valerate, as well as other metabolites such as 3-hydroxybutyric acid (3-HB). nih.govresearchgate.net

Table 1: Predicted Primary Metabolites of this compound Hydrolysis

| Precursor Compound | Metabolic Process | Primary Metabolites |

| This compound | Enzymatic Hydrolysis | Dodecanol |

| Isobutyric Acid |

In Silico Predictions of Metabolic Transformations

In silico, or computational, methods are valuable tools for predicting the metabolic fate of chemical compounds, including this compound. nih.gov These approaches utilize knowledge of known metabolic reactions and enzyme substrate specificities to forecast potential biotransformations. For this compound, the most predictable initial metabolic step is hydrolysis of the ester bond, yielding dodecanol and isobutyric acid. europa.euhmdb.ca

Various in silico tools and models can be employed to predict subsequent metabolic transformations of these primary metabolites. nih.gov For dodecanol, models would likely predict its oxidation to dodecanal (B139956) and subsequently to dodecanoic acid (lauric acid). For isobutyric acid, which is an endogenous compound, predictive models would show its entry into the valine metabolism pathway, leading to the formation of succinyl-CoA, which can then enter the citric acid cycle.

These computational predictions are instrumental in guiding further experimental studies by identifying likely metabolites and metabolic pathways for investigation. nih.gov They can help in designing targeted metabolomics studies and in interpreting the resulting data. However, it is crucial to note that in silico predictions are theoretical and require experimental validation to confirm the actual metabolic pathways active in a specific biological system. core.ac.uk

Investigations into Related Isobutyrate-Mediated Biological Pathways

The biological activities of this compound are likely influenced by its metabolite, isobutyrate. Isobutyrate is a short-chain fatty acid (SCFA) that can be produced by the gut microbiota through the fermentation of branched-chain amino acids. nih.gov It plays a role in various physiological processes.

Modulation of Gut Microbiota Composition and Function

Isobutyrate, as a metabolite, can significantly influence the composition and function of the gut microbiota. nih.gov Studies have shown that isobutyrate can alter the diversity and abundance of various bacterial species in the gut. For example, isobutyrate has been observed to increase the relative abundance of beneficial bacteria such as Lactobacillus reuteri. nih.gov This modulation of the gut microbiota can lead to changes in the production of other microbial metabolites, including other SCFAs and indole (B1671886) derivatives. nih.govresearchgate.net

Table 2: Effects of Isobutyrate on Gut Microbiota and Metabolites

| Parameter | Effect of Isobutyrate | References |

| Lactobacillus reuteri | Increased abundance | nih.gov |

| Other SCFAs (acetate, butyrate) | Increased production | nih.gov |

| Indole-3-lactic acid (ILA) | Increased production | nih.gov |

Regulation of Host Signaling Pathways (e.g., AhR, GPCRs) by Isobutyrate Metabolites

The metabolites of this compound, particularly isobutyrate, can exert their biological effects by interacting with and modulating host signaling pathways. Two key pathways that have been implicated are the Aryl Hydrocarbon Receptor (AhR) and G-protein coupled receptors (GPCRs).

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis. frontiersin.orgresearchgate.net Certain microbial metabolites, such as indole derivatives produced in response to increased isobutyrate levels, can act as ligands for the AhR. nih.gov For example, the isobutyrate-driven increase in Lactobacillus reuteri can lead to higher production of indole-3-lactic acid (ILA), an AhR agonist. nih.gov Activation of the AhR signaling pathway can then lead to downstream effects, including the regulation of immune cells and the expression of genes involved in detoxification and immune modulation. nih.govfrontiersin.org

GPCRs are a large family of cell surface receptors that mediate cellular responses to a wide variety of external stimuli. wikipedia.orgfrontiersin.org SCFAs, including isobutyrate, are known to activate several GPCRs, such as GPR41, GPR43, and GPR109A. nih.govnih.govfrontiersin.orgfrontiersin.org The activation of these receptors by isobutyrate can trigger various downstream signaling cascades that influence processes like inflammation, gut barrier function, and energy metabolism. nih.govfrontiersin.orgwjgnet.com For instance, isobutyrate has been shown to directly activate GPR109A, which can lead to the enhanced expression of proteins that strengthen the intestinal barrier. nih.gov

Environmental Fate, Ecotoxicological Assessment, and Biodegradation of Dodecyl Isobutyrate

Aerobic Biodegradation Kinetics and Mineralization Pathways

The rate of biodegradation of esters can be influenced by their alkyl chain length and branching. Generally, esters with shorter alkyl chains are more readily biodegradable. scbt.cominchem.org While branching can sometimes hinder degradation, studies on maleate (B1232345) diesters have shown that those with linear side chains exhibit acceptable hydrolysis rates. researchgate.net

Table 1: Aerobic Biodegradability of Dodecyl Isobutyrate Hydrolysis Products

| Compound | Test System | Biodegradation Extent | Reference |

| 1-Dodecanol (B7769020) | Activated Sludge | 74% CO2 evolution in 48 hours | concawe.eu |

| Isobutyric Acid | Zahn-Wellens Test | >95% degradation in 10 days | cdhfinechemical.com |

This table presents data for the expected hydrolysis products of this compound, as direct data for the parent compound is limited.

The primary intermediate degradation products of this compound are expected to be 1-dodecanol and isobutyric acid , formed through the hydrolysis of the ester linkage. nii.ac.jp

Further aerobic degradation of 1-dodecanol would proceed through oxidation to dodecanal (B139956) and then to dodecanoic acid, which would then enter the β-oxidation pathway to be mineralized to carbon dioxide and water.

The aerobic degradation of isobutyric acid is expected to proceed via its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation. acs.org

Studies in Activated Sludge and Aquatic Environments

Anaerobic Degradation Mechanisms and Biogas Production Analysis

Long-chain alcohols like 1-dodecanol can be anaerobically degraded. oecd.org The process involves the conversion of the alcohol to the corresponding fatty acid, which is then broken down through β-oxidation.

Table 2: Potential for Biogas Production from this compound Degradation

| Intermediate | Potential Biogas Precursor | Final Biogas Components | Reference |

| Isobutyric Acid | Acetate (B1210297) | Methane (CH₄), Carbon Dioxide (CO₂) | nih.govnih.gov |

| 1-Dodecanol | Fatty Acids, Acetate | Methane (CH₄), Carbon Dioxide (CO₂) | oecd.orgnih.gov |

This table is based on the expected anaerobic degradation pathways of the hydrolysis products of this compound.

Environmental Distribution and Partitioning Behavior in Multi-Compartment Systems

The distribution of this compound in the environment will be dictated by its physical and chemical properties, primarily its water solubility, octanol-water partition coefficient (Kow), and vapor pressure.

Due to its long alkyl chain, this compound is expected to have low water solubility and a high octanol-water partition coefficient (log Kow). These properties suggest a strong tendency to adsorb to organic matter in soil and sediment. researchgate.net The soil adsorption coefficient (Koc) for organic compounds is a key parameter in predicting this behavior. researchgate.net For similar long-chain esters, the log Kow can be quite high, indicating a high potential for sorption. europa.eu For example, the log Kow for methyl stearate (B1226849) (a C18 ester) is 8.35. europa.eu While a specific Koc for this compound is not available, it is expected to have a low potential for mobility in soil due to strong adsorption. mdpi.comeuropa.eu

The sorption of long-chain alcohols like 1-dodecanol to sludge and river solids is also significant, with measured sorption distribution coefficients (Kd) increasing with alkyl chain length. concawe.eu

Table 3: Estimated Partitioning Behavior of this compound

| Property | Expected Value/Behavior | Rationale/Analogous Compound Data | Reference |

| Water Solubility | Low | Long alkyl chain esters have low water solubility. | europa.eu |

| Log Kow | High | Long-chain esters like methyl stearate have high log Kow values. | europa.eu |

| Sorption to Soil/Sediment | High | High Kow suggests strong adsorption to organic matter. | researchgate.netresearchgate.net |

This table provides estimated behavior based on the properties of analogous compounds.

The potential for a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and Henry's Law Constant. For long-chain fatty acid esters, the vapor pressure is generally low, which limits their volatilization. europa.euresearchgate.net For example, the vapor pressure of methyl stearate is very low, indicating that significant release into the atmosphere is not expected. europa.eu Long-chain fatty acids have also been shown to suppress the volatilization of other volatile compounds. nih.gov Therefore, significant volatilization and subsequent long-range atmospheric transport of this compound are considered unlikely. europa.eu Any minor amounts that might enter the atmosphere are expected to be degraded by photochemical reactions with hydroxyl radicals. nih.gov

Ecotoxicological Impact Assessments on Non-Target Organisms

Aquatic Toxicity Studies on Algae, Crustaceans, and Fish

Direct experimental data on the aquatic toxicity of this compound is limited. Therefore, an assessment often relies on data from structurally similar compounds (analogues) and Quantitative Structure-Activity Relationship (QSAR) models. The aquatic toxicity of esters is influenced by factors such as the length of the alkyl chain, with toxicity to aquatic invertebrates and algae generally increasing with the length of the fatty acid C-chain. europa.eu

For long-chain aliphatic esters, such as those in the C12 range, aquatic invertebrates and algae have been identified as the most sensitive organisms compared to fish. europa.eu The primary mode of toxic action for these non-polar narcotic chemicals is related to their hydrophobicity. mdpi.com

To provide a representative overview of the potential aquatic toxicity, data for analogous compounds, such as other isobutyrates and C12 esters, are considered. For instance, while specific data for this compound is scarce, information on Isobutyl Isobutyrate is available. p2infohouse.org The European Chemicals Agency (ECHA) maintains registration dossiers on categories of similar substances, such as "Fatty acids, C12-14 (even numbered), methyl ester," which indicate low water solubility (<1 mg/L) for this group. europa.eu For such poorly soluble substances, specialized testing methodologies may be required to obtain reliable ecotoxicity data. ilo.org

The assessment of aquatic toxicity typically involves determining the concentration that causes an effect in 50% of the test organisms (EC50) or is lethal to 50% of them (LC50) over a specified period. europa.eu Standardized tests are used for algae (growth inhibition), crustaceans like Daphnia magna (immobilization), and fish (acute lethality). europa.eu

Table 1: Representative Aquatic Toxicity Data for Analogues of this compound (Note: Data presented is for analogue substances due to the lack of direct experimental values for this compound.)

| Test Organism | Species | Endpoint | Value (mg/L) | Analogue Compound |

| Algae | Pseudokirchneriella subcapitata | 72h EC50 | >21.9 | 2-Ethylhexyl acetate |

| Crustaceans | Daphnia magna | 48h EC50 | 37 | Isobutyl isobutyrate |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 | C7-9-alkyl-3-(3,5-di-trans-butyl-4-hydroxyphenyl) propionate (B1217596) |

Source: Data compiled from analogue studies. oilfino.com

Terrestrial Ecotoxicity Evaluations

For the category of long-chain aliphatic esters, which includes C12 esters, no significant toxicity to terrestrial organisms is generally expected. europa.eueuropa.eu These substances are often readily biodegradable, which limits their persistence in the soil environment. europa.eu The high potential for adsorption to organic matter in soil and sediment also reduces their bioavailability to terrestrial organisms. europa.eu

Terrestrial ecotoxicity studies typically evaluate effects on soil macroorganisms (e.g., earthworms), terrestrial plants, and soil microorganisms. europa.eu For related categories of long-chain esters, ECHA registration dossiers indicate a lack of adverse effects in these organisms. europa.eu

Table 2: Predicted Terrestrial Ecotoxicity Hazard for Long-Chain Alkyl Esters (Analogue Category)

| Terrestrial Compartment | Predicted Hazard | Basis of Assessment |

| Soil Macroorganisms (e.g., Earthworms) | No significant toxicity expected. | Analogue category data (Long-Chain Aliphatic Esters). europa.eu |

| Terrestrial Plants | No significant toxicity expected. | Analogue category data (Long-Chain Aliphatic Esters). europa.eu |

| Soil Microorganisms | No significant toxicity expected. | Analogue category data (Long-Chain Aliphatic Esters). europa.eu |

Source: Predictions based on analogue chemical categories.

The lack of direct data highlights a gap in the complete environmental profile of this compound. However, based on the properties of similar long-chain esters, the potential for adverse effects on terrestrial ecosystems is considered low. europa.eueuropa.eu

Emerging Research Applications and Future Directions for Dodecyl Isobutyrate

Exploration in Advanced Materials Science and Surfactant Design

The amphiphilic nature inherent in the structure of dodecyl isobutyrate provides a foundation for its exploration as a surface-active agent. This property is conferred by its distinct hydrophobic tail and hydrophilic head, a hallmark of surfactant molecules.